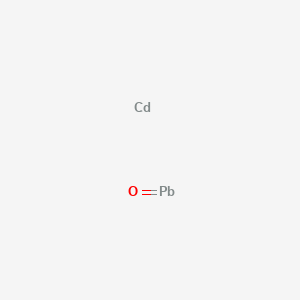
Plumbanone--cadmium (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Plumbanone–cadmium (1/1) is a compound that consists of one plumbanone molecule and one cadmium atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of plumbanone–cadmium (1/1) typically involves the reaction of plumbanone with cadmium salts under controlled conditions. One common method is to dissolve plumbanone in a suitable solvent, such as ethanol or methanol, and then add a cadmium salt, such as cadmium chloride or cadmium nitrate. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the plumbanone–cadmium complex. The resulting product is then purified through filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of plumbanone–cadmium (1/1) may involve larger-scale reactions using similar principles. The process may include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. Additionally, advanced purification techniques, such as chromatography and distillation, may be employed to obtain high-purity plumbanone–cadmium (1/1).
Analyse Chemischer Reaktionen
Types of Reactions
Plumbanone–cadmium (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The cadmium atom in the compound can be substituted with other metal atoms or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halides and organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cadmium oxide, while reduction may produce cadmium metal. Substitution reactions can result in a variety of metal-organic complexes.
Wissenschaftliche Forschungsanwendungen
Plumbanone–cadmium (1/1) has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other cadmium-containing compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: Plumbanone–cadmium (1/1) is used in the production of advanced materials, such as semiconductors and nanomaterials.
Wirkmechanismus
The mechanism of action of plumbanone–cadmium (1/1) involves its interaction with molecular targets and pathways. The cadmium atom in the compound can bind to specific proteins and enzymes, altering their function and activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cadmium oxide: Similar in terms of containing cadmium but differs in its oxidation state and chemical properties.
Cadmium chloride: Another cadmium-containing compound with different reactivity and applications.
Plumbanone: The parent compound of plumbanone–cadmium (1/1), without the cadmium atom.
Uniqueness
Plumbanone–cadmium (1/1) is unique due to its specific combination of plumbanone and cadmium, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
174539-64-1 |
|---|---|
Molekularformel |
CdOPb |
Molekulargewicht |
335 g/mol |
IUPAC-Name |
cadmium;oxolead |
InChI |
InChI=1S/Cd.O.Pb |
InChI-Schlüssel |
CGODHOORBDWKPL-UHFFFAOYSA-N |
Kanonische SMILES |
O=[Pb].[Cd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


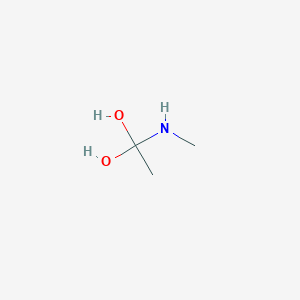
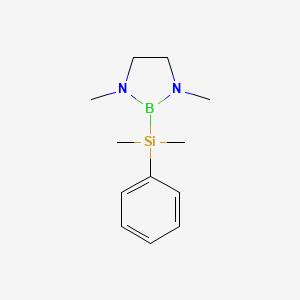
![2-[2-Methyl-3-(4-methylphenyl)prop-2-en-1-yl]-1,3-dithiane](/img/structure/B15163377.png)
![Ethyl (benzenesulfonyl)[2-(2,5-dichlorophenyl)hydrazinylidene]acetate](/img/structure/B15163397.png)
![6-[2-(2-Nitrophenyl)hydrazinylidene]-4-octylcyclohexa-2,4-dien-1-one](/img/structure/B15163407.png)
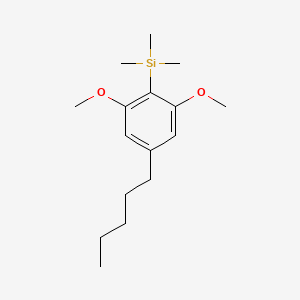
![N-{2-[(4,4,5,5,6,6,6-Heptafluoro-3-oxohexyl)sulfanyl]ethyl}-L-valine](/img/structure/B15163416.png)
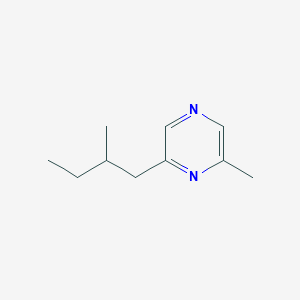
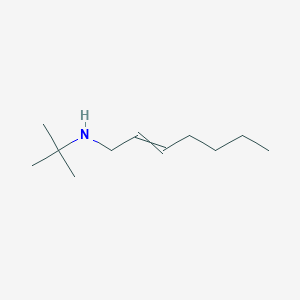
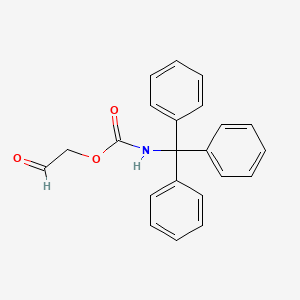
![2-[(1H-Benzimidazol-2-yl)sulfanyl]-1,3-diphenylprop-2-en-1-one](/img/structure/B15163434.png)
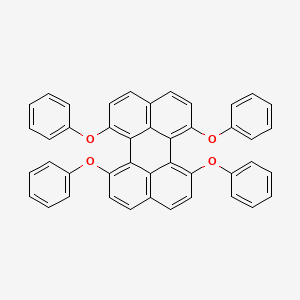
![1-Butyl-4-[4-(4-ethylphenyl)buta-1,3-diyn-1-yl]benzene](/img/structure/B15163446.png)
![7-Anilino-5-benzoyl-2-phenylthieno[3,4-d]pyridazin-1(2H)-one](/img/structure/B15163451.png)
